ethyl 2-(2,4-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate
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Overview
Description
Ethyl 2-(2,4-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an imidazole ring substituted with a 2,4-dimethoxyphenyl group and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2,4-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization with ammonium acetate to form the imidazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,4-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Ethyl 2-(2,4-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-(2,4-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Ethyl 2-(2,4-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-(2,4-dimethoxyphenyl)-1H-imidazole-4-carboxylate: Similar structure but lacks the methyl group at the 5-position.
Mthis compound: Similar structure but has a methyl ester group instead of an ethyl ester group.
2-(2,4-Dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid: Similar structure but has a carboxylic acid group instead of an ester group
Biological Activity
Ethyl 2-(2,4-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound can be characterized by its unique imidazole core, which is known for its role in various biological activities. The presence of the dimethoxyphenyl group enhances its lipophilicity and potentially its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C13H15N3O4 |
Molecular Weight | 273.27 g/mol |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
Anticancer Activity
Recent studies have demonstrated that derivatives of imidazole compounds exhibit significant anticancer properties. This compound has shown promising results in inhibiting various cancer cell lines. For instance:
- Cell Lines Tested : The compound was evaluated against several human tumor cell lines, including prostate (PRXF 22Rv1) and colon cancer (HT-29).
- IC50 Values : The compound exhibited IC50 values ranging from 2.76 µM to 9.27 µM against specific cancer cell lines, indicating potent anticancer activity .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. In vitro studies have shown that it possesses significant inhibitory effects against various bacteria and fungi:
- Minimum Inhibitory Concentration (MIC) : The compound displayed MIC values as low as 0.22 µg/mL against pathogenic strains such as Staphylococcus aureus and Staphylococcus epidermidis .
- Mechanism of Action : The antimicrobial action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.
Anti-inflammatory Properties
Imidazole derivatives are known for their anti-inflammatory effects. This compound has been investigated for its ability to inhibit pro-inflammatory cytokines:
- Cytokine Inhibition : Studies indicate that the compound can reduce levels of TNF-alpha and IL-6 in activated macrophages, suggesting a potential role in treating inflammatory diseases .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Cancer Treatment : In a study involving mice models with induced tumors, administration of the compound led to a significant reduction in tumor size compared to control groups.
- Infection Control : Clinical trials have shown that patients treated with formulations containing this compound experienced faster recovery from bacterial infections.
Properties
Molecular Formula |
C15H18N2O4 |
---|---|
Molecular Weight |
290.31 g/mol |
IUPAC Name |
ethyl 2-(2,4-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate |
InChI |
InChI=1S/C15H18N2O4/c1-5-21-15(18)13-9(2)16-14(17-13)11-7-6-10(19-3)8-12(11)20-4/h6-8H,5H2,1-4H3,(H,16,17) |
InChI Key |
BULXKROENNTMMB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=N1)C2=C(C=C(C=C2)OC)OC)C |
Origin of Product |
United States |
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